2,4,5-Trimethoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
Asarylaldehyde, also known as Asaronaldehyde, is a natural compound that primarily targets Cyclooxygenase II (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs .
Mode of Action
Asarylaldehyde acts as a COX-2 inhibitor , significantly inhibiting the activity of COX-2 . It does this by binding to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are compounds involved in inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by Asarylaldehyde affects several biochemical pathways. It suppresses adipogenesis and promotes lipolysis in 3T3-L1 adipocytes . It also down-regulates the protein levels of adipogenic signaling molecules and transcription factors such as MAP kinase kinase (MEK), extracellular signal-regulated kinase (ERK), CCAAT/enhancer binding protein (C/EBP)α, β, and δ, peroxisome proliferator-activated receptor (PPAR)γ, adipocyte determination and differentiation-dependent factor 1 (ADD1), and the rate-limiting enzyme for lipid synthesis acetyl-CoA carboxylase (ACC) .
Result of Action
The inhibition of COX-2 by Asarylaldehyde results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Additionally, it has been shown to inhibit the formation of lipid droplets during differentiation, suggesting a role in lipid metabolism .
Action Environment
The action of Asarylaldehyde can be influenced by various environmental factors. For instance, its extraction from natural sources like the carrot (Daucus carota L.) seeds suggests that its availability and efficacy could be affected by factors such as the quality of the soil, climate conditions, and harvesting practices . .
Biochemical Analysis
Biochemical Properties
Asarylaldehyde is a potent inhibitor of COX-2, an enzyme involved in inflammation and pain . It significantly inhibits COX-2 activity at a concentration of 100 μg/mL . This interaction with COX-2 suggests that Asarylaldehyde may have potential therapeutic applications in conditions associated with inflammation and pain.
Cellular Effects
Asarylaldehyde has been shown to have significant effects on cellular processes. For instance, it has been found to suppress adipogenesis and promote lipolysis in 3T3-L1 adipocytes . It also down-regulates the protein levels of adipogenic signaling molecules and transcription factors . Furthermore, Asarylaldehyde enhances the osteogenic differentiation of human periodontal ligament stem cells through the ERK/p38 MAPK signaling pathway .
Molecular Mechanism
Asarylaldehyde exerts its effects at the molecular level through various mechanisms. It inhibits COX-2 activity, which in turn can influence various cellular processes . Additionally, it regulates the levels of alkaline phosphatase (ALP) transcriptional activity through the p38/extracellular-signal-regulated kinase (ERK) signaling pathway .
Metabolic Pathways
Asarylaldehyde is involved in the COX-2 metabolic pathway It inhibits COX-2 activity, which plays a crucial role in inflammation and pain
Preparation Methods
Synthetic Routes and Reaction Conditions: Asaraldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2,4,5-trimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, asaraldehyde can be produced through the biotransformation of α-asarone by microorganisms such as Alternaria longipes. This method involves culturing the microorganism in a medium containing α-asarone, which is then converted to asaraldehyde through enzymatic processes .
Chemical Reactions Analysis
Types of Reactions: Asaraldehyde undergoes various chemical reactions, including:
Oxidation: Asaraldehyde can be oxidized to form 2,4,5-trimethoxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2,4,5-trimethoxybenzyl alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents.
Major Products:
Oxidation: 2,4,5-trimethoxybenzoic acid.
Reduction: 2,4,5-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Asaraldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzaldehyde: Unlike asaraldehyde, benzaldehyde lacks methoxy groups, making it less effective as a COX-2 inhibitor.
Vanillin: Vanillin has a similar structure but contains a hydroxyl group instead of methoxy groups, leading to different biological activities.
Syringaldehyde: Syringaldehyde has additional methoxy groups, which may enhance its reactivity in certain chemical reactions
Uniqueness: Asaraldehyde’s unique combination of methoxy groups at the 2, 4, and 5 positions on the benzene ring contributes to its selective COX-2 inhibition and diverse biological activities. This structural feature distinguishes it from other similar compounds and enhances its potential in various scientific and industrial applications .
Properties
IUPAC Name |
2,4,5-trimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJBQAYHSQIQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID1022217 | |
Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Boiling Point |
284 °F at 4 mmHg (Sublimes) (NTP, 1992) | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Vapor Pressure |
0.00113 [mmHg] | |
Record name | 2,4,5-Trimethoxybenzaldehyde | |
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CAS No. |
4460-86-0 | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Record name | Benzaldehyde, 2,4,5-trimethoxy- | |
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Record name | 2,4,5-TRIMETHOXYLBENZALDEHYDE | |
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Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Melting Point |
234 to 237 °F (NTP, 1992), 114 °C | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Synthesis routes and methods
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